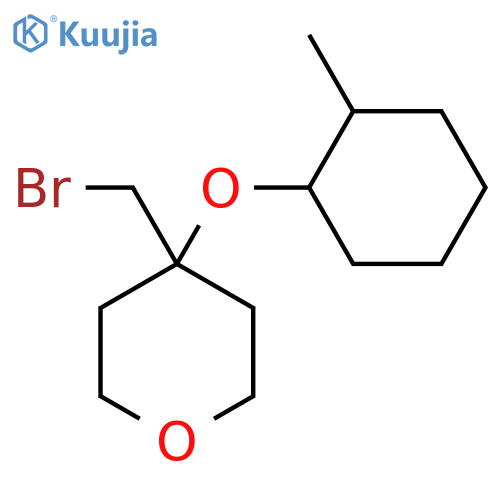Cas no 2138207-98-2 (4-(bromomethyl)-4-(2-methylcyclohexyl)oxyoxane)

2138207-98-2 structure
商品名:4-(bromomethyl)-4-(2-methylcyclohexyl)oxyoxane
4-(bromomethyl)-4-(2-methylcyclohexyl)oxyoxane 化学的及び物理的性質
名前と識別子
-
- 4-(bromomethyl)-4-(2-methylcyclohexyl)oxyoxane
- EN300-1132598
- 4-(bromomethyl)-4-[(2-methylcyclohexyl)oxy]oxane
- 2138207-98-2
-
- インチ: 1S/C13H23BrO2/c1-11-4-2-3-5-12(11)16-13(10-14)6-8-15-9-7-13/h11-12H,2-10H2,1H3
- InChIKey: QZUOSLARBXYRHR-UHFFFAOYSA-N
- ほほえんだ: BrCC1(CCOCC1)OC1CCCCC1C
計算された属性
- せいみつぶんしりょう: 290.08814g/mol
- どういたいしつりょう: 290.08814g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 18.5Ų
4-(bromomethyl)-4-(2-methylcyclohexyl)oxyoxane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1132598-0.5g |
4-(bromomethyl)-4-[(2-methylcyclohexyl)oxy]oxane |
2138207-98-2 | 95% | 0.5g |
$809.0 | 2023-10-26 | |
| Enamine | EN300-1132598-1g |
4-(bromomethyl)-4-[(2-methylcyclohexyl)oxy]oxane |
2138207-98-2 | 95% | 1g |
$842.0 | 2023-10-26 | |
| Enamine | EN300-1132598-1.0g |
4-(bromomethyl)-4-[(2-methylcyclohexyl)oxy]oxane |
2138207-98-2 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1132598-2.5g |
4-(bromomethyl)-4-[(2-methylcyclohexyl)oxy]oxane |
2138207-98-2 | 95% | 2.5g |
$1650.0 | 2023-10-26 | |
| Enamine | EN300-1132598-0.25g |
4-(bromomethyl)-4-[(2-methylcyclohexyl)oxy]oxane |
2138207-98-2 | 95% | 0.25g |
$774.0 | 2023-10-26 | |
| Enamine | EN300-1132598-5g |
4-(bromomethyl)-4-[(2-methylcyclohexyl)oxy]oxane |
2138207-98-2 | 95% | 5g |
$2443.0 | 2023-10-26 | |
| Enamine | EN300-1132598-0.05g |
4-(bromomethyl)-4-[(2-methylcyclohexyl)oxy]oxane |
2138207-98-2 | 95% | 0.05g |
$707.0 | 2023-10-26 | |
| Enamine | EN300-1132598-10g |
4-(bromomethyl)-4-[(2-methylcyclohexyl)oxy]oxane |
2138207-98-2 | 95% | 10g |
$3622.0 | 2023-10-26 | |
| Enamine | EN300-1132598-0.1g |
4-(bromomethyl)-4-[(2-methylcyclohexyl)oxy]oxane |
2138207-98-2 | 95% | 0.1g |
$741.0 | 2023-10-26 |
4-(bromomethyl)-4-(2-methylcyclohexyl)oxyoxane 関連文献
-
Oliver D. John Food Funct., 2020,11, 6946-6960
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
2138207-98-2 (4-(bromomethyl)-4-(2-methylcyclohexyl)oxyoxane) 関連製品
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
